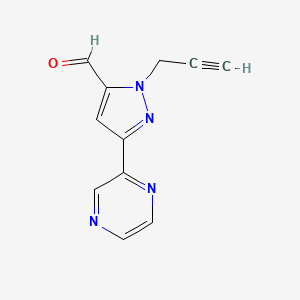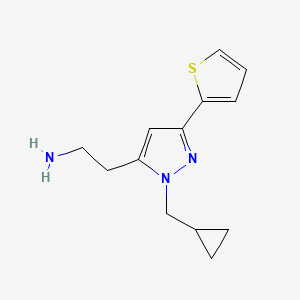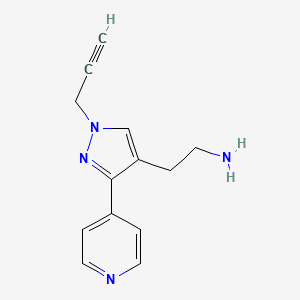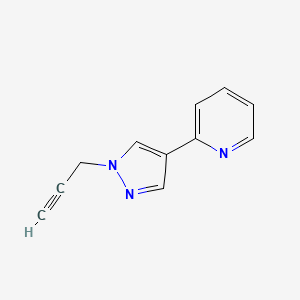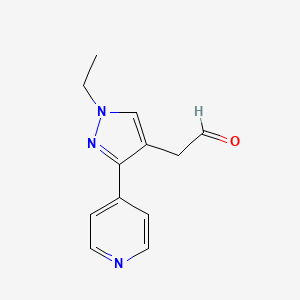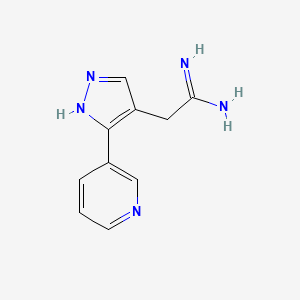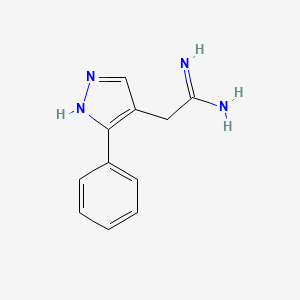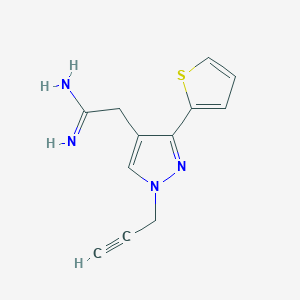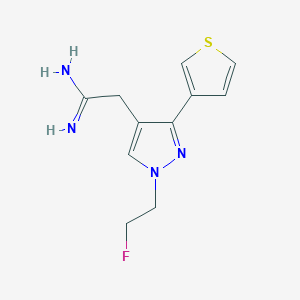
1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde (CPCP) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a member of the pyrazole family and is composed of a cyclopentyl group, a thiophene-3-yl group, and a 1H-pyrazole-5-carbaldehyde group. CPCP has been studied for its potential applications in a variety of areas, including drug development, drug delivery, and cancer therapy.
Aplicaciones Científicas De Investigación
For example, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and characterized them through various analytical methods. These derivatives were then reacted with chitosan to form Schiff bases, which were explored for their antimicrobial activity against a range of bacteria and fungi, showing the dependency of antimicrobial activity on the type of Schiff base moiety (Hamed et al., 2020). Similarly, other studies focused on the synthesis and structure determination of compounds derived from pyrazole-carbaldehyde compounds, revealing insights into their molecular structure and potential applications (Kariuki et al., 2022; Abdel-Wahab et al., 2012).
Antimicrobial and Antioxidant Applications
A significant aspect of the research on these compounds revolves around their antimicrobial and antioxidant properties. Various derivatives of 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde have been synthesized and evaluated for their biological activities. Studies have found that these compounds exhibit promising antimicrobial activity against a variety of bacterial and fungal strains, as well as notable antioxidant properties.
For instance, Ashok et al. (2016) synthesized a new series of compounds from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and reported their antibacterial and antifungal activities. The compounds were synthesized using NaOH and H2O2 by modified Algar–Flynn–Oyamada reaction and demonstrated good yields. The antimicrobial activities of these compounds were screened, highlighting their potential as antimicrobial agents (Ashok et al., 2016).
Antitumor and Antidepressant Activity
Researchers are also exploring the potential antitumor and antidepressant activities of these compounds. By synthesizing various derivatives and conducting in vitro and in silico studies, significant insights into their therapeutic potential are being uncovered.
El-Zahar et al. (2011) synthesized a new series of benzofuran-2-yl pyrazole pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde and investigated their antitumor activity. The study involved various cyclocondensation reactions and presented some compounds with promising cytotoxic activity against specific cell lines, comparing their efficacy with that of known drugs like 5-fluorouracil (El-Zahar et al., 2011).
Propiedades
IUPAC Name |
2-cyclopentyl-5-thiophen-3-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-8-12-7-13(10-5-6-17-9-10)14-15(12)11-3-1-2-4-11/h5-9,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUNYJJCHDUDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




